Cas no 32896-91-6 (3-Nitro-1-methyl-2(1H)-pyridinone)

3-Nitro-1-methyl-2(1H)-pyridinone is a nitro-substituted pyridinone derivative with applications in organic synthesis and pharmaceutical research. Its structure features a nitro group at the 3-position and a methyl group at the 1-position, contributing to its reactivity as an intermediate in heterocyclic chemistry. The compound is valued for its potential in constructing more complex nitrogen-containing frameworks, particularly in medicinal chemistry for the development of bioactive molecules. Its well-defined chemical properties and stability under controlled conditions make it a reliable reagent for selective functionalization and derivatization processes. Suitable for use in controlled environments, it requires handling with standard safety precautions for nitroaromatic compounds.
3-Nitro-1-methyl-2(1H)-pyridinone structure
32896-91-6 structure
Product Name:3-Nitro-1-methyl-2(1H)-pyridinone
CAS No:32896-91-6
MF:C6H6N2O3
MW:154.12344121933
MDL:MFCD01646143
CID:917374
PubChem ID:324803
Update Time:2025-06-28

3-Nitro-1-methyl-2(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-3-nitropyridin-2(1H)-one
    • 1-methyl-3-nitropyridin-2-one
    • 1-Methyl-3-nitro-1H-pyridin-2-on
    • 1-methyl-3-nitro-1H-pyridin-2-one
    • 1-methyl-3-nitrohydropyridin-2-one
    • 1-methyl-3-nitro-pyridin-2-one
    • 3-Nitro-1-methyl-2-oxo-1,2-dihydro-pyridin
    • SCHEMBL173611
    • MLS003115634
    • BS-28311
    • AKOS006238117
    • N-methyl-3-nitropyridin-2(1h)-one
    • NSC-291318
    • NSC291318
    • 32896-91-6
    • SMR001831206
    • MFCD01646143
    • F97869
    • CS-0205205
    • BDQAZNBCEXTXIW-UHFFFAOYSA-N
    • 1-Methyl-3-nitro-2(1H)-pyridinone #
    • SB54055
    • DTXSID10315036
    • 3-nitro-1-methyl-2(1H)-pyridinone
    • 1- Methyl -3-nitropyridin-2(1H)-one
    • AC-907/34117019
    • 3-Nitro-1-methyl-2(1H)-pyridinone
    • MDL: MFCD01646143
    • Inchi: 1S/C6H6N2O3/c1-7-4-2-3-5(6(7)9)8(10)11/h2-4H,1H3
    • InChI Key: BDQAZNBCEXTXIW-UHFFFAOYSA-N
    • SMILES: O=C1C(=CC=CN1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 154.03800
  • Monoisotopic Mass: 154.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 66.1Ų

Experimental Properties

  • PSA: 67.82000
  • LogP: 0.81670

3-Nitro-1-methyl-2(1H)-pyridinone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Nitro-1-methyl-2(1H)-pyridinone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:32896-91-6)3-Nitro-1-methyl-2(1H)-pyridinone
Order Number:A1218747
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:34
Price ($):248/864/1468
Email:sales@amadischem.com

Additional information on 3-Nitro-1-methyl-2(1H)-pyridinone

3-Nitro-1-methyl-2(1H)-pyridinone: A Comprehensive Overview

3-Nitro-1-methyl-2(1H)-pyridinone, also known by its CAS number CAS No. 32896-91-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyridinones, which are derivatives of pyridine with a ketone group. The presence of a nitro group at the 3-position and a methyl group at the 1-position introduces unique electronic and steric properties, making it a versatile molecule for various applications.

The structure of 3-Nitro-1-methyl-2(1H)-pyridinone consists of a six-membered aromatic ring with one nitrogen atom, a ketone group at position 2, a nitro group at position 3, and a methyl group at position 1. The nitro group is a strong electron-withdrawing substituent, which can influence the reactivity and stability of the molecule. The methyl group, on the other hand, provides some electron-donating effects through inductive effects, creating a balance that can be exploited in synthetic chemistry.

Recent studies have highlighted the potential of 3-Nitro-1-methyl-2(1H)-pyridinone in drug discovery. Researchers have investigated its role as a precursor for bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation.

In addition to its pharmacological applications, 3-Nitro-1-methyl-2(1H)-pyridinone has found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and sensing technologies. A notable example is its use in constructing MOFs with high surface area and selectivity for carbon dioxide capture.

The synthesis of 3-Nitro-1-methyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials followed by oxidation or nitration steps to introduce the functional groups. Researchers have optimized these synthesis pathways to improve yield and purity, making it more accessible for large-scale production.

The physical properties of 3-Nitro-1-methyl-2(1H)-pyridinone include a melting point around 240°C and solubility in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands due to conjugation within the aromatic ring, which can be useful for spectroscopic analysis.

In terms of safety and handling, while 3-Nitro-1-methyl-2(1H)-pyridinone is not classified as a hazardous chemical under normal conditions, it should be handled with care due to its potential to cause skin irritation or respiratory issues upon prolonged exposure. Proper personal protective equipment (PPE) should be used during synthesis or manipulation.

The growing interest in 3-Nitro-1-methyl-2(1H)-pyridinone is driven by its unique combination of electronic properties and structural versatility. As research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:32896-91-6)3-Nitro-1-methyl-2(1H)-pyridinone
A1218747
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):248/864/1468
Email